Cis vs. Trans Diastereoselectivity
In the landmark asymmetric synthesis of the methyl ester analog by Price (Pfizer, 1999), the tandem conjugate addition–intramolecular electrophilic trap reaction delivered the cis-configured indane scaffold with a 14:1 diastereomeric ratio (dr) and 80% isolated yield after chromatography . The cis isomer is thermodynamically favored under the reported conditions; the trans isomer of 1-aminoindane-2-carboxylates requires a separate sodium ethoxide isomerization step to access, as described in the Fülöp synthesis [1]. This high intrinsic diastereoselectivity for the cis configuration translates to more efficient synthetic access and higher batch-to-batch stereochemical purity for the target compound relative to any trans-configured analog.
| Evidence Dimension | Diastereoselectivity of indane scaffold formation |
|---|---|
| Target Compound Data | 14:1 cis:trans dr; 80% yield (data for methyl ester analog; cis configuration common to target compound) |
| Comparator Or Baseline | trans-1-aminoindane-2-carboxylate: requires separate base-catalyzed isomerization step from cis ester; no direct asymmetric synthesis reported |
| Quantified Difference | cis isomer is the kinetically favored product (14:1 dr); trans isomer requires additional synthetic manipulation |
| Conditions | Chiral lithium amide conjugate addition to constrained cinnamate at -78°C in THF, followed by intramolecular alkylation |
Why This Matters
Procurement of the cis-configured compound ensures the stereochemistry required for the vast majority of reported applications in constrained peptide design, avoiding the need for post-purchase isomer separation or re-validation of stereochemical integrity.
- [1] Fülöp, F.; Palkó, M.; Kámán, J.; Lázár, L.; Sillanpää, R. Synthesis of all four enantiomers of 1-aminoindane-2-carboxylic acid, a new cispentacin benzologue. Tetrahedron: Asymmetry 2000, 11, 4179–4187. View Source
